molecular formula C13H7F6NO B13427239 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline

Cat. No.: B13427239
M. Wt: 307.19 g/mol
InChI Key: WBHWMYJXLCBQKI-UHFFFAOYSA-N
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline is a fluorinated aromatic amine compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic precursor followed by nucleophilic substitution reactions to introduce the fluorine atoms and the aniline group.

For example, a typical synthetic route might involve:

    Halogenation: Starting with a suitable aromatic compound, halogenation is performed using reagents like chlorine or bromine under controlled conditions.

    Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution reactions using reagents such as potassium fluoride (KF) to introduce the fluorine atoms.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Potassium fluoride (KF), ammonia (NH₃)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may yield amines or other reduced products.

Scientific Research Applications

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline is unique due to the combination of its phenoxy and aniline groups with multiple fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.

Properties

Molecular Formula

C13H7F6NO

Molecular Weight

307.19 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline

InChI

InChI=1S/C13H7F6NO/c14-7-1-2-11(10(20)5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H,20H2

InChI Key

WBHWMYJXLCBQKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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